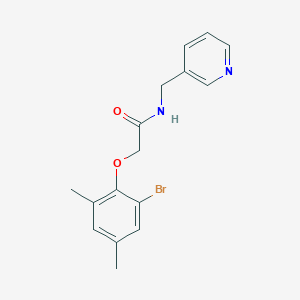
4-Ethyl 2-methyl 5-(isobutyrylamino)-3-methyl-2,4-thiophenedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl 2-methyl 5-(isobutyrylamino)-3-methyl-2,4-thiophenedicarboxylate is a chemical compound that has gained significant attention among the scientific community due to its potential applications in various fields. This compound is also known as EMTDT, and it is a thiophene derivative that has been synthesized using a specific method.
Wirkmechanismus
The mechanism of action of 4-Ethyl 2-methyl 5-(isobutyrylamino)-3-methyl-2,4-thiophenedicarboxylate is not well understood. However, it has been reported that this compound exhibits good electron-transporting properties, which makes it suitable for use in electronic devices.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been reported that this compound is non-toxic and does not exhibit any cytotoxic effects on cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-Ethyl 2-methyl 5-(isobutyrylamino)-3-methyl-2,4-thiophenedicarboxylate in lab experiments is its high purity and reproducibility. However, the limitations of using this compound include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 4-Ethyl 2-methyl 5-(isobutyrylamino)-3-methyl-2,4-thiophenedicarboxylate. One of the potential applications of this compound is in the development of high-performance organic electronic devices. Further research is needed to understand the mechanism of action of this compound and its potential applications in other fields such as medicine and biotechnology.
In conclusion, this compound is a promising compound that has potential applications in various fields. Its high purity and reproducibility make it suitable for use in lab experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in different fields.
Synthesemethoden
The synthesis of 4-Ethyl 2-methyl 5-(isobutyrylamino)-3-methyl-2,4-thiophenedicarboxylate involves the reaction of 2-methyl-3,4-dihydrothiophene-2,5-dicarboxylic acid with isobutyryl chloride and then with ethylamine. The final product is obtained after purification using column chromatography. This synthesis method has been reported in various research papers and has been found to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
4-Ethyl 2-methyl 5-(isobutyrylamino)-3-methyl-2,4-thiophenedicarboxylate has been studied extensively for its potential applications in various fields. In the field of organic electronics, this compound has been used as an electron-transporting material in organic light-emitting diodes (OLEDs). It has also been studied for its potential application in solar cells and field-effect transistors.
Eigenschaften
Molekularformel |
C14H19NO5S |
|---|---|
Molekulargewicht |
313.37 g/mol |
IUPAC-Name |
4-O-ethyl 2-O-methyl 3-methyl-5-(2-methylpropanoylamino)thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C14H19NO5S/c1-6-20-13(17)9-8(4)10(14(18)19-5)21-12(9)15-11(16)7(2)3/h7H,6H2,1-5H3,(H,15,16) |
InChI-Schlüssel |
FPRVTWLNTBFPGA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C(C)C |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250698.png)
![4-ethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250700.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B250701.png)
![2,2-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250704.png)
![2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250707.png)
![5-(3-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250708.png)
![5-bromo-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250710.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250714.png)
![N-{4-[(4-isobutoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250716.png)





